1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, often involves the functionalization of pyrazole carboxylic acids or their chlorides with various nucleophiles. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, showcasing methodologies for creating pyrazole derivatives through substitution reactions (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, can be elucidated using various spectroscopic techniques. Studies often employ NMR, mass spectrometry, and X-ray crystallography for structural characterization. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with a similar structure, was characterized by these methods, providing insights into the molecular geometry and intermolecular interactions of such compounds (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Reactions with hydroxylamines, carbazates, and aminophenols lead to the formation of novel N-substituted pyrazole derivatives, demonstrating the reactivity of pyrazole carboxylic acids and their derivatives toward nucleophilic substitution and cyclocondensation reactions (Korkusuz & Yıldırım, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be significantly influenced by the nature of the substituents on the pyrazole ring. For instance, the synthesis and characterization of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester reveal insights into the crystal structure and stability of pyrazole derivatives, providing information on their physical properties and potential applications (Shi et al., 2012).
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Synthesis of Mercapto-Substituted 4-(Benzylideneamino)-5-(3,5-Dimethyl-1H-Pyrazole-1-Yl)-4H-1,2,4-Triazoles
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Synthesis of Other Pyrazole Derivatives
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Green Synthesis
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Chemical Properties and Structure
- “1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” has a molecular weight of 230.27 .
- Its InChI Code is 1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) .
- It’s important to note that the chemical properties and structure of a compound can influence its potential applications .
-
Related Compounds
Future Directions
properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQWUFSHKRRJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385109 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
108444-25-3 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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